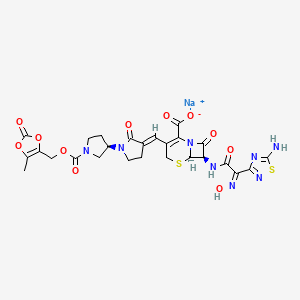
セフトビプロールメドカル
概要
作用機序
BAL5788 (ナトリウム) の作用機序は、セフトビプロールに変換され、それが細菌細胞壁のペニシリン結合タンパク質 (PBP) に結合することによって起こります。この結合は、細菌細胞壁の合成を阻害し、細胞の溶解と死をもたらします。 分子標的としては、細菌の細胞壁の完全性にとって不可欠なPBPが含まれます .
類似の化合物との比較
類似の化合物: BAL5788 (ナトリウム) に類似する化合物には、セフトビプロール、セフタロリン、セフェピムなどの他のセファロスポリンが含まれます。 これらの化合物は、類似の作用機序を共有していますが、活性スペクトルと薬物動態特性が異なります .
ユニークさ: BAL5788 (ナトリウム) は、幅広い活性と抗生物質耐性菌を標的とする能力によりユニークです。 そのプロドラッグ型は水溶性を高めるため、他のセファロスポリンと比較して静脈内投与に適しています .
実験室実験の利点と制限
The use of Unii-N99027V28J in laboratory experiments has both advantages and limitations. One of the major advantages is that it is relatively easy to synthesize and has a wide range of biochemical and physiological effects. It is also relatively stable and can be stored for long periods of time. The major limitation is that it is not always easy to control the amount of Unii-N99027V28J that is used in an experiment, and it can be difficult to determine the exact effects that it has on the body.
将来の方向性
The future of Unii-N99027V28J research is very promising. One potential direction is to further study the biochemical and physiological effects of Unii-N99027V28J on the body. This could include studying the effects of Unii-N99027V28J on gene expression, cell signaling pathways, and the immune system. Additionally, further research could be done to study the effects of Unii-N99027V28J on drug metabolism and drug resistance. Another potential direction is to develop new methods for synthesizing Unii-N99027V28J, which could lead to more efficient and cost-effective production. Finally, further research could be done to develop new applications for Unii-N99027V28J, such as in the treatment of diseases or in the development of new drugs.
科学的研究の応用
BAL5788 (sodium) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying prodrug activation and drug delivery systems. In biology and medicine, BAL5788 (sodium) is investigated for its efficacy against various bacterial infections, including those caused by antibiotic-resistant strains .
生化学分析
Biochemical Properties
Ceftobiprole medocaril sodium plays a crucial role in biochemical reactions by binding to penicillin-binding proteins (PBPs) in susceptible bacterial species . These PBPs are essential for the synthesis of bacterial cell walls. By inhibiting these proteins, ceftobiprole medocaril sodium disrupts cell wall synthesis, leading to bacterial cell death. The compound interacts with various PBPs, including PBP2a, which is associated with methicillin-resistant Staphylococcus aureus (MRSA) .
Cellular Effects
Ceftobiprole medocaril sodium exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis in bacteria, leading to cell lysis and death . This compound also impacts cell signaling pathways and gene expression by targeting PBPs, which are crucial for maintaining bacterial cell integrity. Additionally, ceftobiprole medocaril sodium affects cellular metabolism by disrupting the synthesis of essential cell wall components .
Molecular Mechanism
The molecular mechanism of ceftobiprole medocaril sodium involves binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, the compound inhibits their activity, preventing the cross-linking of peptidoglycan chains necessary for cell wall strength and rigidity. This inhibition leads to the weakening of the bacterial cell wall, resulting in cell lysis and death . Ceftobiprole medocaril sodium also exhibits enzyme inhibition, particularly against PBP2a, which is responsible for methicillin resistance in Staphylococcus aureus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ceftobiprole medocaril sodium have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its antibacterial activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in efficacy. Long-term studies have shown that ceftobiprole medocaril sodium can have sustained effects on bacterial populations, with prolonged exposure leading to decreased bacterial viability .
Dosage Effects in Animal Models
The effects of ceftobiprole medocaril sodium vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bacterial load and improves clinical outcomes . At higher doses, toxic effects can be observed, including nephrotoxicity and hepatotoxicity . Threshold effects have been identified, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in clinical settings .
Metabolic Pathways
Ceftobiprole medocaril sodium is involved in several metabolic pathways, primarily related to its degradation and elimination . The compound is metabolized in the liver, where it undergoes hydrolysis to form its active metabolite, ceftobiprole . This metabolite is then excreted primarily through the kidneys. Enzymes such as esterases play a role in the hydrolysis of ceftobiprole medocaril sodium, facilitating its conversion to the active form .
Transport and Distribution
Within cells and tissues, ceftobiprole medocaril sodium is transported and distributed through various mechanisms . The compound can diffuse across cell membranes and is also actively transported by specific transporters. Binding proteins in the blood, such as albumin, can influence the distribution and localization of ceftobiprole medocaril sodium, affecting its accumulation in target tissues .
Subcellular Localization
Ceftobiprole medocaril sodium exhibits specific subcellular localization, primarily targeting bacterial cell walls . The compound’s activity is directed towards the cell membrane and cell wall synthesis machinery, where it exerts its bactericidal effects. Post-translational modifications and targeting signals may play a role in directing ceftobiprole medocaril sodium to these specific compartments, ensuring its effective action against bacterial pathogens .
準備方法
合成経路と反応条件: BAL5788 (ナトリウム) は、セフトビプロールを出発物質とする一連の化学反応によって合成されます。合成には、セフトビプロールをメドカリル型に変換して水溶性を高める工程が含まれます。 反応条件としては、通常、有機溶媒や触媒を使用し、変換を促進します .
工業生産方法: 工業規模では、BAL5788 (ナトリウム) の生産は、高収率と高純度を確保するために、制御された条件下での大規模化学合成が行われます。 このプロセスには、不純物を除去し、目的とする製品の品質を達成するための複数回の精製工程が含まれます .
化学反応の分析
反応の種類: BAL5788 (ナトリウム) は、加水分解や酸化など、さまざまな化学反応を起こします。 加水分解反応は、水存在下でプロドラッグを活性型であるセフトビプロールに変換します .
一般的な試薬と条件: BAL5788 (ナトリウム) の加水分解には通常、水性条件が必要ですが、酸化反応には、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用する場合があります .
生成される主な生成物: BAL5788 (ナトリウム) の加水分解で生成される主な生成物はセフトビプロールで、強力な抗菌活性を示します .
科学研究への応用
BAL5788 (ナトリウム) は、化学、生物学、医学、工業などの分野で、幅広い科学研究への応用が期待されています。化学では、プロドラッグの活性化と薬物送達システムを研究するためのモデル化合物として使用されます。 生物学や医学では、BAL5788 (ナトリウム) は、抗生物質耐性菌株によって引き起こされる感染症を含む、さまざまな細菌感染症に対する有効性を調査されています .
類似化合物との比較
Similar Compounds: Similar compounds to BAL5788 (sodium) include other cephalosporins such as ceftobiprole, ceftaroline, and cefepime. These compounds share a similar mechanism of action but differ in their spectrum of activity and pharmacokinetic properties .
Uniqueness: BAL5788 (sodium) is unique due to its broad-spectrum activity and its ability to target antibiotic-resistant bacteria. Its prodrug form enhances its water solubility, making it more suitable for intravenous administration compared to other cephalosporins .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Unii-N99027V28J involves the reaction of 2,4-dichloro-5-fluoroacetophenone with 4-methylbenzene-1,2-diamine in the presence of a base.", "Starting Materials": [ "2,4-dichloro-5-fluoroacetophenone", "4-methylbenzene-1,2-diamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-fluoroacetophenone in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 4-methylbenzene-1,2-diamine to the solution and stir for several hours at room temperature.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
| 252188-71-9 | |
分子式 |
C26H25N8NaO11S2 |
分子量 |
712.6 g/mol |
IUPAC名 |
sodium;(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1/b11-6+,30-15+;/t13-,16-,22-;/m1./s1 |
InChIキー |
MFAWUGGPPMTWPU-INRVRKGJSA-M |
異性体SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/O)/C6=NSC(=N6)N)SC4)C(=O)[O-])/C3=O.[Na+] |
SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |
正規SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |
| 252188-71-9 | |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
BAL 5788 BAL-5788 BAL5788 ceftobiprole medocaril ceftobiprole medocaril (INN) ceftobiprole medocaril free acid ceftobiprole medocaril sodium |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


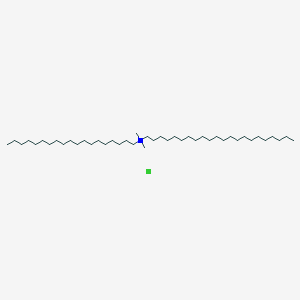
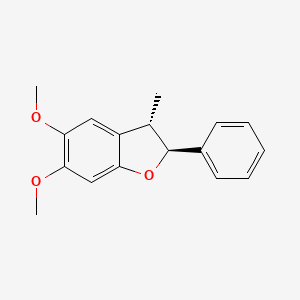
![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)
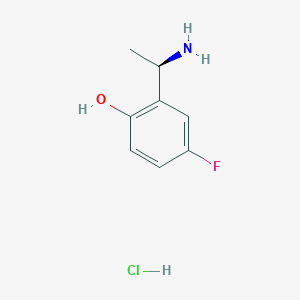
![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)
![[(1R,10S,12S,13R,14S,16S,18R)-14-methyl-13-[(E)-3-oxobut-1-enyl]-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1496113.png)
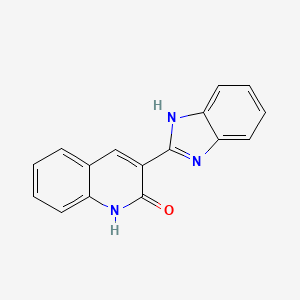
![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B1496117.png)
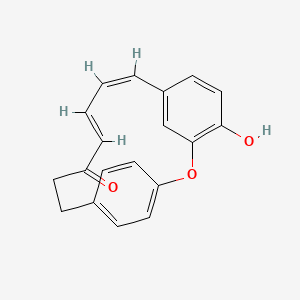
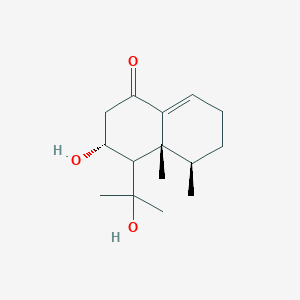
![(3R,5R,8R,9S,10S,13R,14S)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1496120.png)
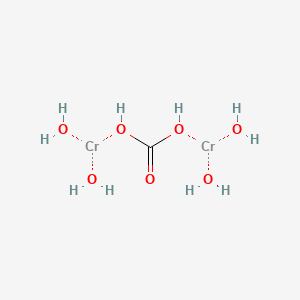
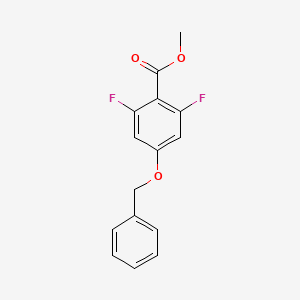
![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)
